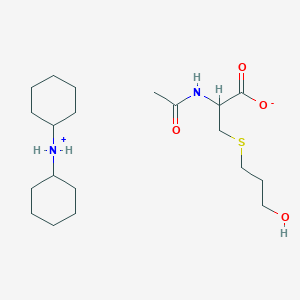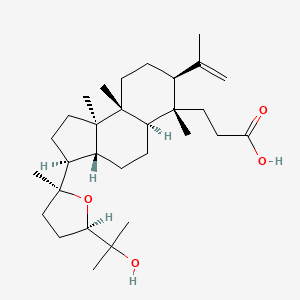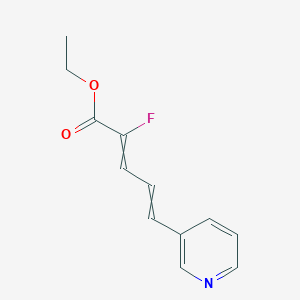![molecular formula C20H34O2 B1151649 (1R,4S,9S,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol CAS No. 34302-37-9](/img/structure/B1151649.png)
(1R,4S,9S,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex tetracyclic compounds like the one often involves multistep synthetic routes, including Diels-Alder reactions, enolization, porphyrin-catalyzed oxidation, reduction, and [2+2] photo-cyclo addition processes. An optimal synthesis approach considers factors such as solvent type, catalyst, oxidant, and the characteristics of the lamp used in photochemical steps to ensure high yields and purity of the final product (Hong, 2010).
Applications De Recherche Scientifique
Structural and Configuration Studies
Studies on similar complex molecules, like the cyclic tetraamine 2,5,5,7,9,12,12,14-Octamethyl-1,4,8,11-tetraazacyclotetradecane, demonstrate the importance of detailed structural studies in understanding the configuration of isomers and their metal-ion compounds. These structural insights are crucial for advancing knowledge in fields such as coordination chemistry and for accurate representation in the scientific literature, potentially applicable to our molecule of interest (Curtis, 2012).
Tetrel Bonding Interactions
Tetrel bonding interactions, involving group 14 elements as Lewis acids, have significant implications for designing supramolecular structures and materials science. Research emphasizes the potential of heavier tetrel atoms like tin and lead in constructing supramolecular assemblies and metal-organic frameworks, indicating possible avenues for the utilization of complex molecules like (1R,4S,9S,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol in materials science and engineering (Bauzá, Seth, & Frontera, 2019).
Flame Retardancy and Dielectric Properties
Compounds like Hexachlorocyclotriphosphazene demonstrate the potential for certain cyclic compounds to act as flame retardants and possess significant dielectric properties. This leads to their potential application in fields such as fire safety and electronics, hinting at similar utilities for (1R,4S,9S,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol (Usri, Jamain, & Makmud, 2021).
Chemical Reactivity and Bonding Modes
Understanding the unique electronic structure and chemical reactivity of similar complex molecules, such as tetrylones, provides insights into their potential roles as ligands in main group compounds and transition metal complexes. This understanding may guide the exploration of (1R,4S,9S,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol in catalysis or material science applications (Frenking, Tonner, Klein, Takagi, Shimizu, Krapp, Pandey, & Parameswaran, 2014).
Propriétés
IUPAC Name |
(1R,4S,9S,10S,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-17(2)10-14(21)11-18(3)15(17)7-8-20-9-13(5-6-16(18)20)19(4,22)12-20/h13-16,21-22H,5-12H2,1-4H3/t13-,14?,15+,16-,18+,19+,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJJGMPQYRNACB-CGZHXTAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(CC([C@@H]1CC[C@@]34[C@@H]2CC[C@H](C3)[C@@](C4)(C)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73554058 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxo-5-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]pentanoic acid](/img/structure/B1151582.png)
